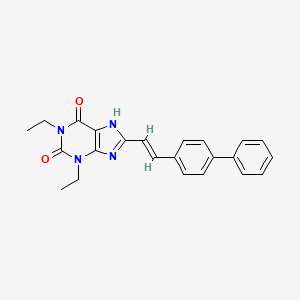
(E)-1,3-Diethyl-8-(4-phenylstyryl)xanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1,3-Diethyl-8-(4-phenylstyryl)xanthine is a synthetic compound that belongs to the xanthine class of chemicals. Xanthines are known for their stimulant effects and are commonly found in substances like caffeine and theobromine. This particular compound is characterized by its unique structure, which includes a styryl group attached to the xanthine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(4-phenylstyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-diethylxanthine and 4-phenylstyrene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the styryl-xanthine bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective purification methods.
化学反应分析
Types of Reactions
(E)-1,3-Diethyl-8-(4-phenylstyryl)xanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the styryl group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.
科学研究应用
Chemistry: It can be used as a model compound to study the reactivity of xanthine derivatives.
Biology: The compound may have biological activity, making it useful in pharmacological studies.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits stimulant or other bioactive properties.
Industry: The compound might find use in industrial applications, such as in the development of new materials or chemical processes.
作用机制
The mechanism of action of (E)-1,3-Diethyl-8-(4-phenylstyryl)xanthine would depend on its specific interactions with molecular targets. In general, xanthine derivatives are known to interact with adenosine receptors, leading to stimulant effects. The styryl group might confer additional properties, potentially affecting other molecular pathways.
相似化合物的比较
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theobromine: Another xanthine compound found in chocolate.
Theophylline: Used in medicine for its bronchodilator effects.
Uniqueness
(E)-1,3-Diethyl-8-(4-phenylstyryl)xanthine is unique due to the presence of the styryl group, which distinguishes it from other xanthine derivatives. This structural feature may impart unique chemical and biological properties, making it a compound of interest for further study.
属性
CAS 编号 |
155271-93-5 |
|---|---|
分子式 |
C23H22N4O2 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
1,3-diethyl-8-[(E)-2-(4-phenylphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C23H22N4O2/c1-3-26-21-20(22(28)27(4-2)23(26)29)24-19(25-21)15-12-16-10-13-18(14-11-16)17-8-6-5-7-9-17/h5-15H,3-4H2,1-2H3,(H,24,25)/b15-12+ |
InChI 键 |
UCOCWPXIRSCBCY-NTCAYCPXSA-N |
手性 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC=C(C=C3)C4=CC=CC=C4 |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



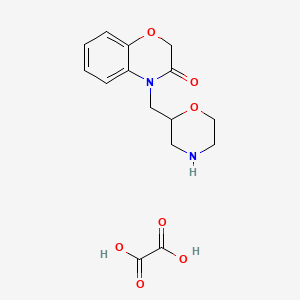
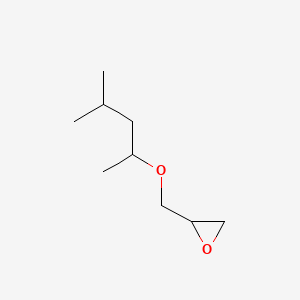

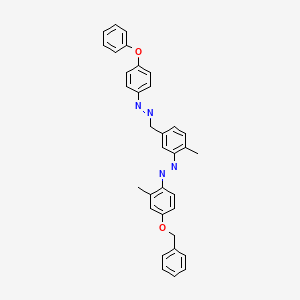




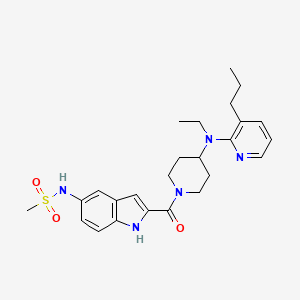
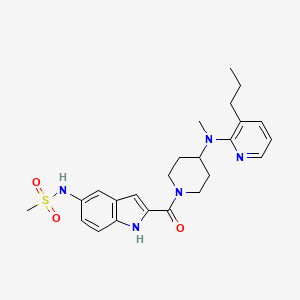
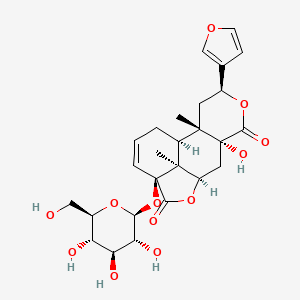
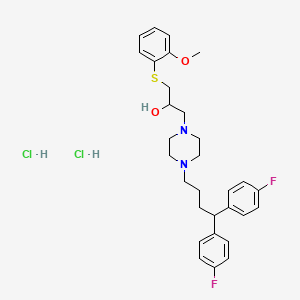
![(E)-but-2-enedioic acid;N-(5,11-dihydro-[1]benzoxepino[3,4-b]pyridin-11-yl)-2-(4-methylpiperazin-1-yl)acetamide;trihydrate](/img/structure/B12764136.png)
